REACTION_CXSMILES
|
[C:1]1([NH:7][OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:9][C:10]1[CH:25]=[CH:24][C:13]([CH:14]=NC2C=CC(Cl)=CC=2C)=[CH:12][CH:11]=1>CCOCC>[Cl:9][C:10]1[CH:25]=[CH:24][C:13]([CH:14]=[N+:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[O-:8])=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0.052 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
N-(p-chlorobenzylidene)-2-methyl-4-chloroaniline
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=NC2=C(C=C(C=C2)Cl)C)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
washing with ether
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=[N+]([O-])C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([NH:7][OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:9][C:10]1[CH:25]=[CH:24][C:13]([CH:14]=NC2C=CC(Cl)=CC=2C)=[CH:12][CH:11]=1>CCOCC>[Cl:9][C:10]1[CH:25]=[CH:24][C:13]([CH:14]=[N+:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[O-:8])=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0.052 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
N-(p-chlorobenzylidene)-2-methyl-4-chloroaniline
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=NC2=C(C=C(C=C2)Cl)C)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
washing with ether
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=[N+]([O-])C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |